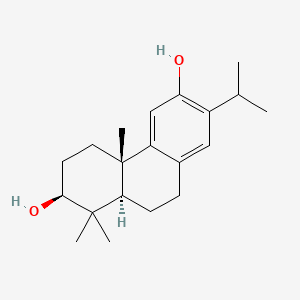

Hinokiol

描述

Historical Trajectory of Hinokiol Discovery and Early Research Initiatives

This compound, identified as a lignan (B3055560), is predominantly isolated from the bark, seed cones, and leaves of trees belonging to the Magnolia genus wikipedia.org. Its historical use is deeply rooted in traditional Eastern herbal medicine, where extracts from Magnolia trees have been employed for centuries in Chinese, Korean, and Japanese medicinal practices wikipedia.orgfrontiersin.org. Traditionally, these extracts, notably in Chinese medicine formulas like Houpu and Japanese Kampo, were utilized as analgesics and for treating conditions such as anxiety, mood disorders, asthma, abdominal discomfort, indigestion, and cough wikipedia.orgfrontiersin.orgaacrjournals.org.

Early Western medical research into this compound's biological activities began to emerge, with its central depressant activity first documented in the 1980s nih.gov. Subsequently, this compound, alongside its structural analog Magnolol (B1675913), was investigated for its potential therapeutic applications in epilepsy and related neurological disorders nih.gov. Initial findings indicated this compound's capacity to inhibit repetitive neuronal firing by blocking glutamate (B1630785), N-methyl-D-aspartate (NMDA), and potassium (K+) evoked cationic influx in rat cerebellar granule cells nih.gov. This early work laid the groundwork for understanding this compound's neuroactive properties, highlighting its potential beyond traditional applications.

Significance of this compound as a Natural Product Research Focus in Contemporary Academia

This compound stands out as a significant natural product research focus in contemporary academia due to its pleiotropic nature, meaning it interacts with the body through multiple biological pathways wikipedia.orgnih.gov. As a relatively small, hydrophobic neolignan biphenol, this compound possesses the advantageous characteristic of readily crossing the blood-brain barrier and cerebrospinal fluid barrier, enhancing its bioavailability and therapeutic potential, particularly for central nervous system-related conditions wikipedia.orgnih.govfrontiersin.org.

The ongoing interest in natural products like this compound stems from their rich chemical diversity, often exhibiting high bioactivity and favorable toxicity profiles compared to many synthetic compounds frontiersin.orgnih.gov. This compound's broad spectrum of pharmacological effects, including antitumor, anti-inflammatory, antioxidant, neuroprotective, and antithrombotic properties, underscores its importance as a subject of intensive investigation wikipedia.orgfrontiersin.orgnih.govnaturalmedicinejournal.com. Furthermore, its demonstrated efficacy against drug-resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), highlights its relevance in addressing critical public health challenges frontiersin.orgnih.gov. Preclinical research continues to explore its extensive anticancer capabilities, including its ability to combat multi-drug resistance and act synergistically with existing chemotherapies, positioning this compound as a promising candidate for novel therapeutic strategies nih.govnaturalmedicinejournal.com.

Overview of Current Academic Research Paradigms Pertaining to this compound

Current academic research on this compound is characterized by a multifaceted approach, encompassing various research paradigms to fully elucidate its therapeutic potential and underlying mechanisms. While a significant portion of contemporary studies has concentrated on its chemotherapeutic properties, its neuroprotective capabilities also remain a key area of investigation nih.gov.

Research paradigms, which define the foundational framework guiding scientific inquiry, typically involve considerations of ontology (the nature of reality), epistemology (the nature of knowledge), and methodology (the approach to research) researcher.lifeed.govresearchgate.net. In this compound research, this often translates into a combination of empirical and mechanistic studies.

Key Research Paradigms and Approaches:

In Vitro and In Vivo Studies: A predominant research approach involves extensive in vitro (cell culture) and in vivo (animal models) studies. These are crucial for identifying and validating this compound's biological activities and elucidating its molecular mechanisms of action aacrjournals.orgnih.govnaturalmedicinejournal.com.

Anticancer Research: Studies in this area focus on this compound's ability to induce G0/G1 and G2/M cell cycle arrest, inhibit epithelial-mesenchymal transition, suppress cell migration and invasion, and exert anti-angiogenesis effects nih.govnaturalmedicinejournal.com. Research also investigates its impact on mitochondrial function, leading to changes in cellular redox status and the induction of apoptosis in cancer cells aacrjournals.orgacs.org.

Neuroprotective Research: Investigations explore this compound's role in mitigating anxiety, pain, cerebrovascular injury, epilepsy, and cognitive impairments, including those associated with Alzheimer's disease nih.govnaturalmedicinejournal.com. It has been shown to protect against amyloid beta peptide-induced neuronal cell death and cerebral ischemia-reperfusion injury naturalmedicinejournal.com.

Antimicrobial Research: This paradigm examines this compound's potent antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains like MRSA and VRE frontiersin.orgnih.gov. Detailed biochemical studies are underway to understand its mechanism of action, such as its interaction with bacterial cell division proteins like FtsZ, disrupting GTPase activity and FtsZ polymerization frontiersin.org. The minimum inhibitory concentrations (MICs) against various bacterial strains demonstrate its efficacy, as shown in Table 1 frontiersin.orgnih.gov.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Select Bacterial Strains frontiersin.orgnih.gov

| Bacterial Strain | MIC (μg/mL) |

| Bacillus subtilis 168 | 4 |

| Staphylococcus aureus ATCC 29213 | 4 |

| Staphylococcus epidermidis ATCC 12228 | 4 |

| MRSA strains (e.g., ATCC BAA-41) | 4-8 |

| Enterococcus faecalis | 8 |

| Enterococcus faecium | 8 |

| Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | >256 (no activity) |

Pharmacokinetic and Pharmacodynamic Studies: While preclinical studies in animal models have provided insights into this compound's pharmacokinetics and pharmacodynamics, further human studies are essential to fully characterize these parameters for clinical translation nih.gov.

Clinical Trials: The progression of this compound research into human studies is evidenced by ongoing clinical trials, such as a Phase I trial investigating the safety of this compound for lung cancer chemoprevention careacross.com. This signifies a move towards evaluating its efficacy and safety in human subjects.

Derivative Synthesis and Modification: A significant research paradigm involves the synthesis and evaluation of novel this compound derivatives. This approach aims to enhance its biological activity, improve its physicochemical properties (e.g., water solubility), and broaden its therapeutic applications frontiersin.orgacs.orgresearchgate.net.

Mechanism Elucidation: A core paradigm across all research areas is the detailed investigation of the molecular and cellular signaling pathways modulated by this compound. This includes its interactions with pathways such as nuclear factor kappa B (NF-κB), phosphoinositide 3-kinase/mammalian target of rapamycin (B549165) (PI3K/mTOR), Signal Transducer and Activator of Transcription 3 (STAT-3), and various mitochondrial pathways wikipedia.orgaacrjournals.orgnih.govnaturalmedicinejournal.comacs.org.

These diverse research paradigms collectively contribute to a comprehensive understanding of this compound's potential as a natural product-derived therapeutic agent.

Structure

2D Structure

3D Structure

属性

分子式 |

C20H30O2 |

|---|---|

分子量 |

302.5 g/mol |

IUPAC 名称 |

(2S,4aS,10aR)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |

InChI |

InChI=1S/C20H30O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h10-12,17-18,21-22H,6-9H2,1-5H3/t17-,18-,20+/m0/s1 |

InChI 键 |

ODFCWXVQZAQDSO-CMKODMSKSA-N |

SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O |

手性 SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)O |

规范 SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O |

同义词 |

hinokiol |

产品来源 |

United States |

Natural Occurrence, Advanced Isolation Methodologies, and Biosynthetic Pathways of Hinokiol

Geographical and Botanical Distribution of Hinokiol-Producing Species and Chemodiversity

This compound is primarily found within the plant kingdom, specifically in various species of the genus Magnolia. These species are distributed across different continents, with significant populations in Asia and North America. In Asia, countries such as China, Japan, and Korea are notable for their native Magnolia species that produce this compound. nih.gov Traditional Eastern medicine has long utilized the bark of species like Magnolia officinalis and Magnolia obovata, which are rich sources of this compound. nih.gov

In North America, this compound can be found in species such as Magnolia grandiflora, native to the southeastern United States, and Magnolia dealbata, an endangered species found in Mexico. nih.govnih.gov The compound is typically isolated from the bark, seed cones, and leaves of these trees. nih.gov

The chemodiversity within this compound-producing species is notable, with the co-occurrence of structurally related compounds. The most significant of these is magnolol (B1675913), a structural isomer of this compound. nih.gov The relative concentrations of this compound and magnolol can vary between different Magnolia species and even within different parts of the same plant, reflecting the complex regulation of their biosynthetic pathways. Other related lignans (B1203133) and neolignans are also often present, contributing to the unique chemical profile of each species.

Table 1: Geographical and Botanical Distribution of Key this compound-Producing Magnolia Species

| Species | Native Geographical Region | Primary Plant Parts Containing this compound | Co-occurring Bioactive Compounds |

|---|---|---|---|

| Magnolia officinalis | China | Bark, Root | Magnolol, Obovatol, 4-O-methylhonokiol |

| Magnolia obovata | Japan, China, Korea | Bark | Magnolol |

| Magnolia grandiflora | Southeastern United States | Bark, Leaves, Seed Cones | Magnolol |

| Magnolia dealbata | Mexico | Bark, Leaves | Magnolol |

Advanced Methodologies for this compound Isolation from Natural Sources for Research Purposes

The isolation and purification of this compound for research applications present a significant challenge due to its close structural similarity to magnolol. This has spurred the development of advanced separation techniques to obtain high-purity this compound.

High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly effective method for the preparative isolation and purification of this compound and magnolol from Magnolia extracts. researchgate.net This technique, which relies on liquid-liquid partitioning without a solid support matrix, allows for the efficient separation of these isomers. Researchers have developed specific two-phase solvent systems that yield this compound with purities exceeding 98%. researchgate.net

Another sophisticated approach involves a chemo-selective protection method . This strategy leverages the unique spatial arrangement of the hydroxyl groups in magnolol, which can be protected as a diol. This chemical modification allows for the straightforward separation of the unprotected this compound using techniques like flash chromatography.

Supercritical Fluid Extraction (SFE) using carbon dioxide is another advanced methodology that has been explored for the extraction of this compound and magnolol from Magnolia bark. SFE offers a green alternative to traditional solvent extraction methods, although subsequent chromatographic steps are still necessary for the separation of the isomers. Pressurized Liquid Extraction (PLE) has also been investigated as an efficient extraction technique.

Table 2: Comparison of Advanced Isolation Methodologies for this compound

| Methodology | Principle | Key Advantages | Reported Purity of this compound |

|---|---|---|---|

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | High recovery, high purity, scalable. | >98% |

| Chemo-selective Protection & Flash Chromatography | Chemical modification of magnolol to facilitate separation. | High selectivity, effective for isomer separation. | High purity achievable. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | Environmentally friendly, tunable selectivity. | Requires further purification for isomer separation. |

| Pressurized Liquid Extraction (PLE) | Extraction using solvents at elevated temperature and pressure. | Faster than traditional methods, lower solvent consumption. | Requires further purification for isomer separation. |

Elucidation of this compound Biosynthetic Routes and Precursor Identification

The biosynthesis of this compound, like other neolignans, originates from the shikimic acid pathway . This fundamental metabolic route in plants and microorganisms is responsible for the production of aromatic amino acids, which serve as precursors for a vast array of secondary metabolites.

Research has indicated that the immediate precursors for this compound biosynthesis are monolignols. Integrative transcriptome and metabolome analyses of Magnolia officinalis have identified cinnamyl alcohol and 4-coumaryl alcohol as critical precursors. dntb.gov.ua These monolignols are themselves synthesized through a series of enzymatic reactions involving key enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), and cinnamoyl-CoA reductase (CCR). dntb.gov.ua

A proposed crucial step in the biosynthesis of both this compound and magnolol is the oxidative coupling of two molecules of chavicol . This hypothesis is supported by studies that have identified chavicol in Magnolia species and have demonstrated the enzymatic conversion of chavicol to magnolol. nih.gov

Identification of Key Biosynthetic Enzymes and Genetic Regulation in this compound Production

The enzymatic machinery responsible for the final steps of this compound biosynthesis is a key area of ongoing research. Laccase enzymes are strongly implicated in the oxidative coupling of monolignol precursors. nih.gov Transcriptome analysis of Magnolia officinalis has led to the identification of numerous laccase genes. nih.gov In vitro experiments have confirmed that specific laccase isoforms, such as MoLAC14, can catalyze the synthesis of magnolol from chavicol, suggesting a similar role in this compound formation. nih.gov

Dirigent proteins (DIRs) are another class of proteins believed to play a crucial role in lignan (B3055560) and neolignan biosynthesis. These proteins are thought to guide the stereoselective coupling of monolignol radicals, ensuring the formation of specific isomers. While their direct involvement in this compound biosynthesis is yet to be definitively proven, their established role in the formation of other lignans makes them strong candidates for further investigation.

The genetic regulation of this compound production is complex and influenced by both developmental and environmental factors. Transcriptome analyses have revealed that the expression of genes encoding key biosynthetic enzymes, including PAL, 4CL, and CCR, is differentially regulated in various tissues and in response to bioclimatic factors. dntb.gov.ua The identification of specific transcription factors that control the expression of these genes, as well as the laccase and dirigent protein genes, is an active area of research that will be crucial for understanding and manipulating this compound production.

Metabolic Engineering Approaches for Enhanced this compound Production in Research Systems

The potential of this compound has driven interest in developing biotechnological methods for its sustainable production. One promising approach is the use of plant cell and tissue cultures . Studies on Magnolia dealbata have demonstrated that cell suspension cultures can produce both this compound and magnolol, with yields that can be optimized by manipulating culture conditions such as media composition and elicitor treatments. nih.gov This in vitro production system offers a controlled environment for producing these compounds, independent of geographical and climatic constraints.

While direct metabolic engineering of Magnolia species for enhanced this compound production is still in its early stages, the elucidation of the biosynthetic pathway opens up several possibilities. Overexpression of key enzyme genes, such as those encoding laccases or enzymes in the monolignol pathway, could potentially increase the flux towards this compound. Similarly, down-regulating competing metabolic pathways could free up precursors for this compound synthesis.

The heterologous production of this compound in microbial systems like Escherichia coli or yeast represents a long-term goal for metabolic engineering. This would involve the transfer and functional expression of all the necessary biosynthetic genes from Magnolia into a microbial host. While challenging, this approach holds the promise of a scalable and cost-effective production platform for this compound for research and potential future applications.

Strategies for Total Chemical Synthesis and Semisynthesis of Hinokiol and Its Analogs

Development of Stereoselective Total Synthesis Approaches to Hinokiol

The total synthesis of this compound has been a subject of significant research, with particular attention paid to achieving stereoselectivity. Several synthetic routes have been developed to construct the this compound scaffold. One notable strategy involves a convergent and stereoselective approach, which has been successfully applied to fragments of other cytotoxic natural products, suggesting its applicability to this compound itself. frontiersin.org Another reported method for this compound's total synthesis features a concise route utilizing Kumada cross-coupling reactions as key steps. frontiersin.orguni.lu

Efforts toward practical and scalable stereoselective syntheses of this compound have also been documented. wikipedia.org While the specific details of stereocontrol in all reported syntheses are varied, the emphasis on achieving precise stereochemistry is crucial for natural products like this compound. In broader synthetic chemistry, Rh-catalyzed stereoselective 1,4-addition has emerged as a powerful tool for preparing elaborated chiral molecules with high diastereoselectivity and enantioselectivity, a methodology that could be relevant to the stereoselective construction of this compound. uni.lu

Convergent and Linear Synthetic Strategies for this compound Scaffolds

For this compound, convergent approaches have been employed. A common strategy involves the construction of its biphenyl (B1667301) core using cross-coupling reactions. For instance, Suzuki coupling has been utilized to generate the biphenyl backbone of this compound. One reported synthesis initiated with a Suzuki coupling of 4-allyl-2-bromoanisole with 4-hydroxyphenyl boronic acid, followed by allylation, and then a one-pot Lewis acid-catalyzed Claisen rearrangement and demethylation to yield this compound. uni.lueasychem.org Another convergent approach involved forming the biphenyl core via Suzuki coupling, with subsequent samarium-mediated bis-benzoyl ester reduction to introduce the allyl substituents, thereby circumventing issues related to the acidity and isomerization of these groups. frontiersin.org The use of palladium-catalyzed Kumada coupling reactions also represents a concise convergent strategy for this compound synthesis. frontiersin.org

Semisynthetic Modifications of Naturally Derived this compound for Structural Diversification

Semisynthesis, which involves modifying naturally derived compounds, plays a crucial role in expanding the structural diversity of this compound and its analogs. This approach allows for the creation of novel derivatives with potentially altered or enhanced properties. nih.gov

Various chemical transformations have been applied to this compound for structural diversification:

Esterification: One or both hydroxyl groups present on the aryl rings of this compound can be converted into dichloroacetate (B87207) and/or valproic acid esters. nih.govcdutcm.edu.cn

Etherification: Hydroxyl groups can also be transformed into trifluoromethyl ethers. nih.gov

Carbamoylation and Urea (B33335) Formation: Hydroxy-substituted analogs can react with N-alkyl- or N-arylisocyanates to form N-alkyl- or N-arylcarbamoyloxy-substituted compounds. Similarly, amino-substituted analogs can be converted into alkoxycarboxamido-substituted compounds and urea derivatives. nih.gov

Epoxidation: Epoxide derivatives, such as this compound diepoxide and monoepoxide, have also been synthesized. nih.gov

The development of cross-coupling methodologies has significantly facilitated the efficient semisynthesis of this compound and its analogs. These methods enable the systematic variation of structural features such as linker sizes, electronic properties, steric interactions, and phenol (B47542) substitution, leading to a diverse library of compounds. uni.lumetabolomicsworkbench.org Beyond direct modifications of this compound, research has also explored semisynthetic flavonoids and synthetic compounds with distinct scaffolds, comparing their activities to natural polyphenols like this compound to understand structural requirements for specific functions. cenmed.comuni.luuni.lu

Rational Design and Synthesis of Novel this compound Derivatives and Mimics

Rational design principles guide the synthesis of novel this compound derivatives and mimics, aiming to create compounds with tailored properties or improved activities. This involves a systematic approach to structural modification based on understanding the relationship between chemical structure and desired characteristics.

Exploration of Diverse Synthetic Methodologies for Analog Generation

The generation of this compound analogs necessitates the exploration and application of diverse synthetic methodologies. The choice of methodology often depends on the specific structural modifications desired.

Cross-Coupling Reactions: Metal-assisted cross-coupling reactions, including the Suzuki-Miyaura cross-coupling, are fundamental in synthesizing unsymmetrical this compound analogs and building the biphenyl core. frontiersin.orguni.lueasychem.org

Grignard Reactions: These reactions have also been instrumental in various this compound syntheses. frontiersin.orguni.lu

Rearrangements and Aromatization: Techniques such as the Claisen rearrangement and iodine-mediated aromatization contribute to the concise synthesis of this compound and its derivatives. uni.lu

Ortho-Lithiation: An improved synthesis method has incorporated ortho-lithiation facilitated by methoxymethyl ether (MOM) as a key step. frontiersin.org

Library Synthesis: Focused libraries of this compound derivatives, for example, a 24-membered library with variations at the 5'-position, have been prepared to systematically explore structural space. uni.lu

Mimics: Beyond direct derivatives, synthetic mimics of natural products, such as this compound-inspired analogs designed as antimicrobial peptides (AMPs), exemplify the application of rational design to create compounds with analogous functions but potentially different structural architectures.

Synthetic Challenges and Innovations in this compound Chemistry

The synthesis of this compound and its analogs presents several challenges, particularly when dealing with complex molecular structures and specific functional groups. A notable challenge in this compound synthesis has been managing the acidity of its allyl groups and their propensity to isomerize. This was addressed in one synthetic route by performing a samarium-mediated bis-benzoyl ester reduction after the Suzuki coupling to form the biphenyl core, thereby avoiding these issues. frontiersin.org

Innovations in this compound chemistry are often driven by the need to overcome these synthetic hurdles and to develop more efficient and versatile synthetic routes. The development of novel cross-coupling methodologies has been a significant innovation, providing expedited access to the biaryl scaffold of this compound and its analogs. uni.lumetabolomicsworkbench.org Furthermore, the emerging role of biocatalysis in convergent synthetic strategies offers new avenues for efficient and selective transformations, which could be increasingly applied to this compound synthesis. uni.lu The broader field of complex molecule synthesis, with its continuous innovations in chemical strategy and structure determination, provides a rich source of inspiration for advancing this compound chemistry. Rational design, particularly structure-based design, represents a key innovation in the early stages of synthesis, enabling the targeted creation of derivatives with desired properties.

Elucidation of Pre Clinical Biological Activities and Underlying Molecular Mechanisms of Hinokiol

Antimicrobial Activities and Mechanisms of Action of Hinokiol

This compound exhibits broad-spectrum antimicrobial activity, primarily targeting Gram-positive bacteria and a range of pathogenic fungi. Its mechanisms of action often involve disruption of cellular integrity and interference with vital microbial processes.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria in Research Models

This compound demonstrates potent antibacterial activity, particularly against Gram-positive bacteria, while its direct efficacy against Gram-negative bacteria is generally limited in standalone applications.

This compound effectively inhibits bacterial growth and modulates biofilm formation in various research models. Studies have shown its potent inhibitory effects on Gram-positive strains, including multidrug-resistant (MDR) bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) wikipedia.orgwikipedia.org. It exhibits comparable inhibitory effects against Bacillus subtilis 168 and Staphylococcus aureus ATCC 29213, with minimum inhibitory concentration (MIC) values ranging from 4 to 12 µg/mL wikipedia.org. This compound also shows robust inhibitory effects on Enterococcus faecalis and Enterococcus faecium, with an MIC of 8 µg/mL wikipedia.org.

Time-kill curve determinations indicate that this compound possesses bactericidal properties. For instance, at 1×MIC, this compound reduced S. aureus viable counts by 1×10² CFU/mL within 6 hours, with counts falling below the detectable limit within 24 hours. Against B. subtilis 168, 4×MIC of this compound rapidly lowered viable counts below the detectable limit after 4 hours of incubation wikipedia.org.

Beyond planktonic growth, this compound demonstrates significant capabilities in disrupting bacterial biofilms. It can effectively detach existing S. aureus biofilms and kill bacteria within them wikidata.org. Research indicates that this compound inhibits the formation of biofilms in a dose- and time-dependent manner, as observed with Streptococcus mutans ontosight.ai. This modulation involves reducing the expression of biofilm-related genes, such as sarA, cidA, and icaA, decreasing extracellular DNA release, and suppressing the expression of polysaccharide intercellular adhesion (PIA) wikidata.orgmims.com.

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of this compound Against Select Bacterial Strains

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | Positive | 4 | wikipedia.org |

| Bacillus subtilis 168 | Positive | 4 | wikipedia.org |

| Enterococcus faecium | Positive | 8 | wikipedia.org |

| Enterococcus faecalis | Positive | 8 | wikipedia.org |

| MRSA (ATCC BAA-41) | Positive | 12 | wikipedia.org |

| Bacillus subtilis WB746 | Positive | 25 | fishersci.ca |

| Escherichia coli | Negative | >256 | wikipedia.org |

| Pseudomonas aeruginosa | Negative | >256 | wikipedia.org |

| Klebsiella pneumoniae | Negative | >256 | wikipedia.org |

| Escherichia coli B23 | Negative | 100 | fishersci.ca |

A primary mechanism underlying this compound's antibacterial activity is the disruption and permeabilization of the bacterial cell membrane. As a phenolic compound, this compound is believed to insert into cellular membranes, leading to membrane expansion, leakage of ions, and a collapse of the proton motive force fishersci.ca. This disruption of membrane integrity results in altered cellular energy metabolism fishersci.ca. Studies have shown that this compound destroys bacterial cell membranes, which ultimately leads to bacterial cell death wikipedia.orgflybase.org. This effect can cause changes in cell division and other vital physiological functions fishersci.be. The lipophilic characteristics of this compound are thought to contribute to its ability to disrupt membrane integrity fishersci.ca.

This compound has been observed to modulate certain bacterial virulence factors. It can inhibit the secretion of α-hemolysin, an exotoxin produced by Staphylococcus aureus, and prevent α-hemolysin-induced hemolysis of rabbit red blood cells mims.com. Furthermore, biochemical studies suggest that this compound may interfere with bacterial cell division by disrupting GTPase activity and FtsZ polymerization, leading to bacterial cell death wikipedia.orgwikipedia.orgfishersci.ca. While the exact extent of its direct modulation of complex quorum sensing (QS) systems is an area of ongoing research, its ability to reduce the expression of biofilm-related genes, which are often regulated by QS, indicates an indirect influence on bacterial communication and collective behaviors wikidata.orgmims.com.

This compound demonstrates significant synergistic effects when combined with established antimicrobials, particularly against drug-resistant bacterial strains. It exhibits strong synergistic antimicrobial effects with clinically used β-lactam antibiotics against drug-resistant Staphylococcus aureus strains, including MRSA wikipedia.orgwikipedia.orgnih.gov. For instance, this compound at 1 µg/mL enhanced the antibacterial potency of ampicillin (B1664943) by 4-fold, reducing its MIC from 48 µg/mL to 12 µg/mL against S. aureus BAA-41. Similarly, it improved oxacillin's bacteria-killing activity by 8-fold, lowering its MIC from 256 µg/mL to 32 µg/mL against the same strain, with fractional inhibitory concentration indices (FICIs) of 0.375 and 0.5, respectively wikipedia.org.

Furthermore, this compound has been shown to restore the sensitivity of polymyxins against MCR-1-positive Enterobacteriaceae, including Klebsiella pneumoniae and Escherichia coli. In these combinations, the MIC values for MCR-1-positive Enterobacteriaceae were reduced by up to 32-fold, with FICIs ranging from 0.09 to 0.27 mims.comdsmz.de. This synergistic action highlights this compound's potential as an adjuvant to overcome antibiotic resistance in challenging clinical scenarios.

Table 2: Synergistic Effects of this compound with Established Antimicrobials Against Drug-Resistant Bacteria

| Antimicrobial Combination | Bacterial Strain | Original MIC (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction | FICI | Reference |

| Ampicillin + this compound | S. aureus BAA-41 | 48 | 12 | 4 | 0.375 | wikipedia.org |

| Oxacillin (B1211168) + this compound | S. aureus BAA-41 | 256 | 32 | 8 | 0.5 | wikipedia.org |

| Polymyxins + this compound | MCR-1-positive K. pneumoniae | (Up to 32-fold reduction) | (Up to 32-fold reduction) | 32 | 0.09-0.27 | dsmz.de |

| Polymyxins + this compound | MCR-1-positive E. coli | (Up to 32-fold reduction) | (Up to 32-fold reduction) | 32 | 0.09-0.27 | dsmz.de |

Antifungal Properties Against Pathogenic Fungi and Yeasts in Pre-clinical Settings

This compound also possesses notable antifungal properties against a variety of pathogenic fungi and yeasts in pre-clinical settings fishersci.cawikipedia.orgnih.gov. It has demonstrated efficacy against Aspergillus fumigatus, exhibiting both fungistatic and fungicidal roles. For A. fumigatus, the MIC90 was determined to be 8 µg/mL, and the Minimal Fungicidal Concentration (MFC) was 12 µg/mL fishersci.ca.

The antifungal mechanisms of this compound include inhibiting the adhesion and hyphal growth of Candida albicans in vitro fishersci.ca. Against A. fumigatus, this compound diminishes biofilm formation and increases membrane permeability fishersci.ca. Furthermore, this compound has shown activity against dermatophytes such as Trichophyton mentagrophytes (MIC = 25 mg/L or 13.32 mg/L) and Microsporum gypseum (MIC = 25 mg/L) wikipedia.org. It also exhibits strong antifungal effects on clinical isolates of Fusarium oxysporum, F. solani, and F. verticillioides.

A key mechanism identified for its antifungal action is the inhibition of ergosterol (B1671047) biosynthesis. Studies on Trichophyton rubrum cells revealed that this compound significantly decreased the ergosterol content in a concentration-dependent manner, indicating its interference with this crucial fungal cell membrane component. This compound has also shown activity against Scedosporium species (mean MIC50 = 6.143 µg/mL) and Lomentospora prolificans (mean MIC50 = 3.563 µg/mL) wikipedia.orgnih.gov.

Table 3: Antifungal Activity of this compound Against Pathogenic Fungi and Yeasts

| Fungal/Yeast Species | MIC/MIC90 (µg/mL or mg/L) | MFC (µg/mL or mg/L) | Key Antifungal Effects | Reference |

| Aspergillus fumigatus | MIC90 = 8 µg/mL | 12 µg/mL | Inhibits growth, adhesion, biofilm formation, increases membrane permeability | fishersci.ca |

| Candida albicans | Not specified | Not specified | Inhibits adhesion and hyphal growth | fishersci.ca |

| Trichophyton mentagrophytes | 25 mg/L or 13.32 mg/L | 13.32 mg/L | Inhibits growth | wikipedia.org |

| Microsporum gypseum | 25 mg/L | Not specified | Inhibits growth | wikipedia.org |

| Trichophyton rubrum | 8 mg/L | Not specified | Decreases ergosterol content | |

| Scedosporium species | Mean MIC50 = 6.143 µg/mL | Not specified | Inhibits growth | wikipedia.orgnih.gov |

| Lomentospora prolificans | Mean MIC50 = 3.563 µg/mL | Not specified | Inhibits growth | wikipedia.orgnih.gov |

| Fusarium isolates | 5-400 µg/mL | Not specified | Strong anti-fungal effect |

Anti-inflammatory and Immunomodulatory Effects of this compound

Regulation of Immune Cell Activation and Differentiation (e.g., Macrophages, T-cells)

Honokiol exhibits notable anti-inflammatory properties, influencing various aspects of immune cell activation and differentiation wikipedia.orgnih.govpatsnap.commdpi.comaging-us.commdpi.comspandidos-publications.comnih.govnih.gov. A key mechanism through which Honokiol modulates inflammation is by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway nih.govpatsnap.comaging-us.comspandidos-publications.comspandidos-publications.com. The NF-κB pathway is a central regulator of immune responses and inflammation patsnap.com.

In the context of macrophages, Honokiol has been shown to modulate NF-κB activation and promote the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype csic.es. M1 macrophages typically secrete pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12) and tumor necrosis factor-alpha (TNF-α), while M2 macrophages are associated with the secretion of anti-inflammatory cytokines like IL-10 and transforming growth factor-beta (TGF-β) mdpi.com. Consistent with this, Honokiol has been observed to reduce the levels of pro-inflammatory cytokines, including TNF-α and IL-6 aging-us.comspandidos-publications.comnih.govnih.gov.

Studies in sepsis models have demonstrated that Honokiol treatment can increase the frequency and activation of CD4+ T cells, as indicated by the activation marker CD69, and enhance splenic dendritic cell populations nih.gov. Concurrently, it has been reported to decrease the frequency and absolute numbers of CD8+ T cells nih.gov. Furthermore, Honokiol can decrease systemic TNF levels without broadly affecting other systemic cytokines nih.gov. Its anti-inflammatory effects also extend to reducing neutrophil infiltration in myocardial ischemia-reperfusion injury models spandidos-publications.com.

Table 1: Effects of Honokiol on Immune Cell Activation and Inflammatory Markers

| Immune Cell/Marker | Observed Effect | Mechanism/Pathway | Reference |

| NF-κB pathway | Inhibition | Key regulator of immune response and inflammation | nih.govpatsnap.comaging-us.comspandidos-publications.comspandidos-publications.com |

| Macrophage polarization | Promotes M1 to M2 polarization | Modulates NF-κB activation | csic.es |

| Pro-inflammatory cytokines (TNF-α, IL-6) | Reduction | Inhibition of inflammatory signaling pathways | aging-us.comspandidos-publications.comnih.govnih.gov |

| CD4+ T cells | Increased frequency and activation (CD69) | Immune modulation in sepsis models | nih.gov |

| CD8+ T cells | Decreased frequency and number | Immune modulation in sepsis models | nih.gov |

| Splenic dendritic cells | Increased | Immune modulation in sepsis models | nih.gov |

| Neutrophil infiltration | Reduction | Attenuation of inflammatory response | spandidos-publications.com |

Attenuation of Oxidative Stress-Induced Inflammatory Responses

Honokiol plays a significant role in attenuating inflammatory responses that are induced by oxidative stress aging-us.comspandidos-publications.comnih.govnih.gov. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, can trigger inflammatory cascades spandidos-publications.com.

Honokiol's protective effects against oxidative stress-induced inflammation are closely linked to its ability to inhibit the NF-κB signaling pathway spandidos-publications.comnih.gov. ROS accumulation can activate NF-κB, which in turn modulates the expression of pro-inflammatory proteins such as TNF-α and IL-6 spandidos-publications.comnih.gov. By suppressing NF-κB activation, Honokiol helps to mitigate this inflammatory response spandidos-publications.com.

Antioxidant Properties and Cellular Protection by Honokiol

Honokiol is recognized for its potent antioxidant properties and its capacity to provide cellular protection against oxidative damage wikipedia.orgnih.govpatsnap.commdpi.commdpi.comspandidos-publications.comnih.govhealthkintai.comfrontiersin.orgnih.gov. Oxidative stress can lead to significant damage to cellular components, including DNA, proteins, and lipid membranes healthkintai.com. Honokiol's molecular structure allows it to effectively interact with cellular systems to combat these challenges healthkintai.com. A notable characteristic of Honokiol is its ability to efficiently penetrate cellular membranes, enabling it to offer protection from within cell structures, particularly targeting mitochondria, where oxidative stress frequently originates healthkintai.com.

Direct Radical Scavenging Mechanisms (e.g., DPPH, ABTS, Oxygen Radical Absorbance Capacity)

Honokiol functions as an effective scavenger of free radicals mdpi.comhealthkintai.comnih.govfrontiersin.org. Its chemical structure facilitates the donation of electrons to unstable free radicals, thereby stabilizing them and converting harmful molecules into less damaging compounds healthkintai.com. This direct neutralization mechanism is crucial for interrupting oxidative chain reactions mdpi.com. Furthermore, Honokiol may prevent the formation of highly reactive hydroxyl radicals by chelating transition metals such as copper and iron mdpi.com.

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., SOD, Catalase, Glutathione (B108866) Peroxidase)

Beyond direct radical scavenging, Honokiol enhances the activity of endogenous antioxidant enzyme systems, which are crucial for maintaining cellular redox balance patsnap.comspandidos-publications.comnih.govhealthkintai.comxiahepublishing.commdpi.comnews-medical.netglisodin.orgnih.gov. A primary mechanism involves the upregulation of nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant responses healthkintai.comnih.govmdpi.com. Activation of the Nrf2 pathway leads to increased expression of various antioxidant enzymes healthkintai.comnih.govxiahepublishing.commdpi.com.

Specifically, Honokiol has been shown to increase the activities of superoxide (B77818) dismutase (SOD) and catalase spandidos-publications.comnih.govnih.gov. SOD catalyzes the dismutation of superoxide radicals, while catalase breaks down hydrogen peroxide into water and oxygen xiahepublishing.comnews-medical.net. Furthermore, Honokiol upregulates cellular glutathione (GSH) by enhancing its biosynthesis nih.govmdpi.comcjnmcpu.com. GSH is a major soluble antioxidant that protects cells by neutralizing hydrogen peroxide and other reactive species mdpi.comnews-medical.netcjnmcpu.com. This enhancement occurs through the upregulation of GSH biosynthetic enzymes, including glutamate (B1630785) cysteine ligase (Gclc and Gclm subunits) and glutathione synthetase (Gss), often mediated by Nrf2 activation via PI3K/Akt and PKC signaling pathways mdpi.com.

Table 2: Honokiol's Impact on Endogenous Antioxidant Enzyme Systems

| Enzyme System/Pathway | Observed Effect | Reference |

| Nrf2 pathway | Upregulation/Activation | healthkintai.comnih.govmdpi.com |

| Superoxide Dismutase (SOD) | Increased activity/expression | spandidos-publications.comnih.govnih.gov |

| Catalase | Increased activity | spandidos-publications.com |

| Glutathione (GSH) | Upregulation of cellular levels | nih.govmdpi.comcjnmcpu.com |

| Glutathione Biosynthetic Enzymes (Gclc, Gclm, Gss) | Upregulation of expression | mdpi.com |

Protection Against Lipid Peroxidation and Protein Carbonylation in Cellular Models

Honokiol provides significant protection against oxidative damage to cellular macromolecules, specifically inhibiting lipid peroxidation and protein carbonylation in various cellular models nih.govnih.gov. Lipid peroxidation, a process where free radicals attack lipids containing carbon-carbon double bonds, leads to the formation of harmful products like malondialdehyde (MDA) spandidos-publications.comnih.govcjnmcpu.com. Honokiol interferes with reactive oxygen species (ROS) production and migration, thereby protecting against lipid peroxidation and reducing MDA levels wikipedia.orgspandidos-publications.comnih.govcjnmcpu.com.

Studies have demonstrated a dose-dependent reduction in MDA content in cells treated with Honokiol following oxidative stress induction nih.gov. Similarly, Honokiol has been shown to protect against protein oxidation, evidenced by a reduction in protein carbonylation levels nih.govnih.gov. Protein carbonylation is an irreversible oxidative modification of proteins that can lead to loss of function and cellular damage nih.gov. Furthermore, Honokiol has been reported to protect DNA from oxidative damage, decreasing the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and reducing the tail DNA rate in cellular models nih.gov.

Antiproliferative and Chemopreventive Mechanisms of Honokiol in Cancer Research

Honokiol has been extensively investigated for its antiproliferative and chemopreventive activities, demonstrating broad-spectrum efficacy against various malignancies in both in vitro and in vivo preclinical models nih.govnih.govfrontiersin.org. Its anticancer effects are mediated through the modulation of multiple cellular processes and signaling pathways critical for cancer initiation, progression, and survival.

One of the primary mechanisms of Honokiol's anticancer action is the induction of apoptosis (programmed cell death) in diverse cancer cell lines nih.govpatsnap.comspandidos-publications.comnih.govfrontiersin.orgoncotarget.com. It achieves this by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins, thereby shifting the cellular balance towards cell death patsnap.com. Honokiol has been shown to induce caspase-dependent apoptosis spandidos-publications.com.

Furthermore, Honokiol induces cell cycle arrest, typically at the G0/G1 and G2/M phases, by regulating the expression of cyclin-dependent kinases (CDKs) and cyclin proteins spandidos-publications.comnih.gov. For instance, it can upregulate cell cycle arrest proteins such as p21 and p27, while downregulating proteins associated with cell proliferation and survival, including cyclin D1 spandidos-publications.com.

Honokiol also demonstrates anti-angiogenic properties, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis nih.govpatsnap.comnih.gov. This effect is often linked to the downregulation of vascular endothelial growth factor (VEGF) and its receptor (VEGFR) nih.govnih.gov. Additionally, Honokiol suppresses cancer cell migration and invasion, key steps in metastasis, by downregulating matrix-metalloproteinases (MMPs) and activating signaling pathways like AMP-activated protein kinase (AMPK) and KISS1/KISS1R nih.gov.

Its chemopreventive potential has been highlighted in studies showing its ability to inhibit tumor growth and reverse various anomalies associated with carcinogenesis. For example, Honokiol exhibited chemopreventive activity against 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary cancer in rats, ameliorating abnormalities in liver marker enzymes, phase I and II metabolizing enzymes, oxidative stress markers, and inflammatory cytokine levels frontiersin.org. It has also been shown to significantly reduce the number of lung tumors in mouse models oncotarget.com.

Honokiol targets a multitude of signaling pathways that are frequently dysregulated in cancer, including:

NF-κB (Nuclear Factor Kappa B): Inhibition of this pathway, which is crucial for cell survival, proliferation, and inflammation nih.govpatsnap.comfrontiersin.org.

STAT3 (Signal Transducers and Activators of Transcription 3): Modulation of this pathway, often constitutively active in various cancers nih.gov.

EGFR (Epidermal Growth Factor Receptor): Downregulation of EGFR expression and phosphorylation, and inhibition of its downstream signaling molecules like c-Src nih.govoncotarget.com. Honokiol can also enhance the antitumor effects of EGFR inhibitors nih.gov.

mTOR (mammalian Target of Rapamycin): Targeting this pathway, which plays a central role in cell growth and survival nih.gov.

MAPK (Mitogen-Activated Protein Kinase): Modulation of MAPK pathways nih.govscbt.com.

PI3K/Akt (Phosphoinositide 3-kinase/Akt): Inhibition of this pathway, which is critical for cell growth and survival patsnap.com.

Table 3: Antiproliferative and Chemopreventive Mechanisms of Honokiol

| Mechanism/Effect | Description and Pathways Involved | Reference |

| Antiproliferative Activity | Inhibits proliferation of various cancer cells (e.g., bone, bladder, brain, breast, blood, colon) | nih.govoncotarget.com |

| Apoptosis Induction | Activates pro-apoptotic proteins, inhibits anti-apoptotic proteins; caspase-dependent apoptosis | nih.govpatsnap.comspandidos-publications.comnih.govfrontiersin.org |

| Cell Cycle Arrest | Induces G0/G1 and G2/M arrest; regulates CDKs and cyclins (e.g., upregulates p21, p27; downregulates cyclin D1) | spandidos-publications.comnih.gov |

| Anti-angiogenesis | Inhibits new blood vessel formation; downregulates VEGF/VEGFR | nih.govpatsnap.comnih.gov |

| Anti-metastasis | Suppresses cell migration and invasion; downregulates MMPs; activates AMPK and KISS1/KISS1R signaling | nih.gov |

| Targeted Signaling Pathways | Modulates NF-κB, STAT3, EGFR, mTOR, MAPK, PI3K/Akt pathways | nih.govpatsnap.comnih.govfrontiersin.orgoncotarget.comscbt.com |

Structure Activity Relationship Sar Studies of Hinokiol and Its Derivatives

Identification of Essential Pharmacophores for Diverse Biological Activities

The biological activity of hinokiol is intrinsically linked to its unique chemical architecture, which consists of a biphenyl (B1667301) core substituted with two hydroxyl groups and two allyl groups. Structure-activity relationship (SAR) studies have consistently identified these moieties as the primary pharmacophores responsible for its wide-ranging therapeutic effects. nih.govresearchgate.netresearchgate.net

Phenolic Hydroxyl Groups: The two hydroxyl (-OH) groups are crucial for many of this compound's activities, particularly its antioxidant properties. researchgate.net They act as hydrogen donors, which is essential for scavenging free radicals. researchgate.net Their presence and position on the biphenyl rings also facilitate critical hydrogen bond interactions with biological targets. researchgate.net Modifications such as methylation or esterification of these hydroxyl groups often lead to a significant reduction or alteration of biological activity, underscoring their importance. nih.gov However, some studies have shown that introducing a pharmacophore to one of the phenolic OH groups while leaving the other exposed can enhance biological activity to desired levels. mdpi.com

Allyl Groups: The allyl side chains also play a significant role in the bioactivity of this compound. researchgate.net For its neurotrophic activity, the 5-allyl and 4'-hydroxyl groups have been identified as essential. nih.gov The allyl groups contribute to the molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with intracellular targets. Research has indicated that the 3'-allyl group, in conjunction with the 4'-hydroxyl group, is important for its biological properties. researchgate.net While some studies suggest the allyl groups are key to antioxidant activity, others have concluded that the antioxidant behavior is primarily due to the phenolic hydroxyls, with the allyl groups playing a lesser role in that specific mechanism. nih.govacs.orgresearchgate.net

Biphenyl Scaffold: The biphenyl core provides a rigid structural framework that correctly orients the hydroxyl and allyl functional groups in three-dimensional space. This orientation is critical for binding to specific biological targets. The biphenyl structure itself is considered a "privileged structure" in medicinal chemistry due to its frequent occurrence in biologically active compounds. nih.gov

Impact of Stereochemistry on Biological Efficacy and Selectivity of this compound Analogs

The role of stereochemistry in the biological activity of this compound analogs is centered on the concept of atropisomerism. This phenomenon arises from restricted rotation around the single bond connecting the two phenyl rings of the biphenyl core. youtube.com The presence of bulky substituents in the ortho positions to this bond can hinder free rotation, leading to the existence of stable, non-superimposable mirror-image stereoisomers known as atropisomers. youtube.comrsc.org

While this compound itself does not have bulky enough ortho-substituents to exhibit stable atropisomerism at room temperature, synthetic derivatives can be designed to possess this feature. The spatial arrangement of the phenyl rings and their substituents in atropisomers can significantly influence their interaction with chiral biological targets such as enzymes and receptors.

Research into atropisomeric drugs has shown that different atropisomers can have markedly different biological activities, with one isomer (the eutomer) being significantly more active than the other (the distomer). nih.gov This difference in activity is due to the specific three-dimensional conformation required for optimal binding to a target protein's active site. Although specific studies focusing solely on the stereochemical efficacy and selectivity of this compound atropisomers are not extensively detailed in the provided context, the principles of stereochemistry in drug action strongly suggest that if stable atropisomers of this compound derivatives were synthesized, they would likely exhibit differential biological effects. This remains an area with potential for further investigation to develop highly selective and potent this compound-based compounds. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound and its derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for specific activities, such as anti-proliferative effects. nih.gov

In one such study focusing on the anti-proliferative activity of this compound and 79 of its derivatives, a CoMFA model was developed. This model provides a 3D map that illustrates how different steric and electrostatic fields around the molecule influence its biological activity. nih.gov

Key findings from such QSAR studies typically include:

Steric Fields: The model can identify regions where bulky substituents are favored or disfavored. For instance, the contour maps might indicate that larger groups at a specific position on the biphenyl ring enhance activity, while bulkiness at another position is detrimental.

Electrostatic Fields: The model also maps out regions where positive or negative electrostatic potentials are correlated with activity. This can guide the placement of electron-donating or electron-withdrawing groups to optimize interactions with the target.

The insights gained from QSAR models are valuable for predicting the activity of new, unsynthesized this compound analogs. By using these computational models, researchers can prioritize the synthesis of compounds with the highest predicted potency, thereby streamlining the drug discovery process and providing useful suggestions for further structural optimization of this compound derivatives. nih.gov

Computational Approaches: Molecular Docking and Dynamics Simulations for Target Binding

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between this compound and its biological targets at a molecular level. These approaches provide insights into binding modes, interaction energies, and the stability of the ligand-protein complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Studies have used molecular docking to explore the binding of this compound and its derivatives to various protein targets:

Epidermal Growth Factor Receptor (EGFR): Docking studies have shown that this compound can bind to the tyrosine kinase domain of EGFR. researchgate.netnih.govnih.gov The hydroxyl groups of this compound are often found to form crucial hydrogen bond interactions within the active site. researchgate.net MD simulations further revealed that water-mediated hydrogen bonds involving the 2-OH group of this compound are critical for stable binding to EGFR. researchgate.net

Liver Kinase B1 (LKB1): Docking of this compound derivatives with the LKB1 protein, a tumor suppressor, has been performed to identify potential activators. The binding energy of 3'-formylthis compound with LKB1 was found to be the highest among the tested derivatives, suggesting a strong interaction. researchgate.netnih.gov The analysis showed that derivatives could bind through both hydrogen bonds and non-polar interactions. researchgate.net

Angiotensin-Converting Enzyme 2 (ACE2): In the context of antiviral research, molecular docking revealed that a this compound derivative (compound 6p) binds to the human ACE2 protein with lower binding energy, and thus higher affinity, than the parent this compound. This suggests its potential as a viral entry inhibitor. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movement of atoms and molecules over time, providing information on the stability and dynamics of the ligand-protein complex. A 100-nanosecond MD simulation of the 3'-formylthis compound-LKB1 complex demonstrated its stability and compactness, supporting the idea that this derivative could be an effective activator of LKB1. researchgate.netnih.gov These simulations can confirm the stability of binding poses predicted by docking and reveal dynamic interactions that are crucial for biological activity. biorxiv.org

These computational approaches are instrumental in elucidating the mechanism of action of this compound and guiding the rational design of new derivatives with improved target affinity and selectivity. nih.govnih.gov

Rational Modification Strategies for Enhanced Potency and Target Specificity in Research Compounds

Based on SAR, QSAR, and computational studies, researchers have developed various rational modification strategies to synthesize this compound derivatives with enhanced potency and improved target specificity. These strategies involve targeted chemical alterations at specific sites on the this compound scaffold. nih.govresearchgate.net

Modification of Allyl Groups: The allyl groups at the 5- and 3'-positions have been common targets for modification. Synthesizing analogs by altering these positions has led to compounds with more potent anti-proliferative activities against various cancer cell lines compared to the parent this compound. nih.gov

Introduction of Formyl Groups: The addition of aldehyde (formyl) groups to the biphenyl rings has proven to be a successful strategy for enhancing anti-angiogenic and anti-proliferative activities. For example, the derivative 3',5-diallyl-2,4'-dihydroxy-[1,1'-biphenyl]-3,5'-dicarbaldehyde (also referred to as 8c) showed significantly more potent inhibition of human umbilical vein endothelial cell (HUVEC) proliferation and various tumor cell lines compared to this compound. nih.gov The presence of an aldehyde group at the 3- or 5'-position appears crucial for these antiangiogenic effects.

Attachment of Pharmacophores to Hydroxyl Groups: Another strategy involves introducing other bioactive moieties to one of the phenolic hydroxyl groups. This can lead to hybrid molecules with enhanced or novel activities. For instance, derivatives were synthesized by introducing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one moieties, resulting in compounds with potent antiviral entry activity against a SARS-CoV-2 pseudovirus, an activity that was very weak in the parent this compound. mdpi.com Similarly, conjugating this compound with a 1,3,5-triazine (B166579) ring from metformin (B114582) cyclization has been explored to enhance its medicinal versatility. mdpi.com

These rational design approaches have successfully generated novel this compound derivatives with significantly improved biological profiles, demonstrating the value of a deep understanding of its structure-activity relationships. researchgate.netnih.gov

Table of Research Compounds and Their Enhanced Activities

Table of Mentioned Chemical Compounds

Advanced Analytical and Bioanalytical Methodologies for Hinokiol Research

High-Resolution Chromatographic Techniques for Separation and Purification in Research Studies

High-resolution chromatographic techniques are indispensable for isolating Hinokiol from its natural sources, such as Magnolia officinalis, and for purifying synthetic analogs or metabolites from complex matrices. These methods offer superior separation efficiency, critical for obtaining compounds of high purity required for downstream research.

Preparative Chromatography for Compound Isolation from Complex Biological or Synthetic Matrices

Preparative chromatography plays a pivotal role in obtaining this compound and its related compounds in sufficient quantities and high purity for detailed research. Both High-Performance Liquid Chromatography (HPLC) and High-Speed Countercurrent Chromatography (HSCCC) have been effectively employed for this purpose.

Preparative HPLC has been utilized for the isolation and purification of phenolic compounds, including this compound and its isomer Magnolol (B1675913), from Magnolia officinalis. A common approach involves using a C18 column (e.g., 300 × 50 mm, 10 µm) with a mobile phase consisting of methanol (B129727) and 1% (v/v) acetic acid in water (typically 85:15, v/v). Detection is often performed at a wavelength of 294 nm. This method has proven to be rapid, economical, and highly efficient for large-scale isolation, yielding compounds with purities exceeding 98% nih.gov.

High-Speed Countercurrent Chromatography (HSCCC) offers an alternative, highly efficient method for preparative isolation. For instance, a solvent system composed of light petroleum-ethyl acetate-methanol-1% acetic acid (5:5:7:3, v/v) has been established for the preparative isolation of this compound and Magnolol from Magnolia officinalis. From 100 mg of crude extract, this method yielded 33.3 mg of this compound and 19.5 mg of Magnolol, both with purities exceeding 99.5% wikipedia.org. HSCCC has also been successfully applied to purify anti-tumor derivatives of this compound, such as 3'-formylhonokiol, 5-formylhonokiol, and 3',5-diformylhonokiol. A solvent system of hexane-ethyl acetate-methanol-water (1:0.4:1:0.4, v/v) allowed for one-step purification of these derivatives from a crude sample. This technique achieved purities of 98.6% for 3'-formylhonokiol, 99.2% for 5-formylhonokiol, and 99.6% for 3',5-diformylhonokiol within 2.5 hours thegoodscentscompany.comguidetopharmacology.org.

The following table summarizes representative preparative chromatography findings for this compound and its related compounds:

| Compound(s) Separated | Method | Source Matrix | Solvent System | Purity Achieved (%) | Yield (from crude) | Reference |

| This compound, Magnolol | Prep HPLC | Magnolia officinalis | Methanol:1% Acetic Acid in Water (85:15, v/v) | >98 | Not specified | nih.gov |

| This compound, Magnolol | HSCCC | Magnolia officinalis | Light petroleum-EA-MeOH-1% AcOH (5:5:7:3, v/v) | >99.5 | 33.3 mg (H), 19.5 mg (M) from 100 mg crude | wikipedia.org |

| 3'-formylhonokiol, 5-formylhonokiol, 3',5-diformylhonokiol | HSCCC | Synthetic Crude | Hexane-EA-MeOH-Water (1:0.4:1:0.4, v/v) | 98.6, 99.2, 99.6 | 157.8 mg, 121.6 mg, 21.2 mg from 400 mg crude | thegoodscentscompany.comguidetopharmacology.org |

| Note: EA = Ethyl Acetate, MeOH = Methanol, AcOH = Acetic Acid. This table is designed to be interactive in a digital format, allowing for sorting and filtering. |

Chiral Separation Techniques for Enantiomeric Analysis of this compound and Its Analogs

This compound itself is an achiral molecule, lacking a chiral center. However, synthetic or biological analogs of this compound may possess chirality, necessitating chiral separation techniques for their enantiomeric analysis. Chiral analysis is crucial in determining the enantiomeric composition of a chiral molecule or mixture, which is vital given that enantiomers can exhibit different chemical and biological properties cenmed.com.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used method for enantiomeric separation on both analytical and preparative scales nih.govuni.lu. These CSPs separate enantiomers based on their differential interactions, allowing for the quantification of individual enantiomeric concentrations. Common chiral selectors used in chromatography include polysaccharides and cyclodextrins uni.lu. Capillary electrophoresis (CE) has also emerged as a powerful technique for chiral drug analysis, offering high separation efficiency, short analysis times, and minimal sample consumption nih.gov. While specific applications of chiral separation for this compound analogs are not extensively detailed in the provided search results, the general principles of these techniques are directly applicable to the analysis of any chiral this compound derivatives fishersci.ca.

Spectroscopic Characterization in Mechanistic Studies and Biomolecular Interactions

Spectroscopic methods are fundamental for elucidating the structure of this compound and its derivatives, as well as for investigating their interactions with biomolecules and their conformational changes.

Nuclear Magnetic Resonance (NMR) for Structure Elucidation of Metabolites or Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structure elucidation of this compound, its metabolites, and any adducts formed in biological systems. Both 1H NMR and 13C NMR are routinely used for the characterization of isolated compounds, providing detailed information about their atomic connectivity and spatial arrangement nih.govwikipedia.orgthegoodscentscompany.comguidetopharmacology.orgnih.gov.

In metabolomics studies, NMR, particularly 1H NMR, is a robust and non-destructive analytical platform that allows for the simultaneous detection of diverse groups of primary and secondary metabolites. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and COSY (Correlation Spectroscopy), are crucial for assigning complex spectral signals and confirming structural connectivity, especially for newly identified metabolites or adducts fishersci.cauni.luresearchgate.net. NMR can precisely define the exact position of biotransformation in a compound, offering mechanistic insights into metabolite formation nih.gov. Advances in NMR technology, including high-field magnets and cryogenic probes, enable comprehensive structural information to be acquired even from small quantities of material (tens of micrograms or less) nih.govwikidata.org.

Mass Spectrometry (MS) for Proteomics, Metabolomics, and Ligand Binding Studies

Mass Spectrometry (MS) is a highly sensitive and selective technique critical for the analysis of this compound in various 'omics' applications, including metabolomics, proteomics, and ligand binding studies. MS is frequently coupled with chromatographic techniques, such as Ultra-Performance Liquid Chromatography (UPLC-MS), to enhance separation and identification capabilities.

In metabolomics , UPLC-Q-TOF-MS technology has been employed to obtain global metabolomic profiles and identify potential biomarkers related to this compound's effects. For instance, studies investigating the effect of this compound on colorectal cancer in mouse models have utilized UPLC-MS-based metabolomics to reveal altered metabolic pathways, such as tryptophan metabolism wikidata.org. MS offers superior sensitivity and identification capabilities for analyzing metabolite compositions in biological samples like urine wikidata.org.

For ligand binding studies and proteomics , MS-based approaches are increasingly valuable. Techniques combining immunoaffinity enrichment steps with MS readout (immunoaffinity-MS) provide highly specific and sensitive quantification of proteins and can identify ligands bound to protein assemblies. "Nativeomics," a top-down method unifying 'omics' analysis with native mass spectrometry, allows for the identification of endogenous ligands bound to membrane protein assemblies by maintaining the link between proteins and ligands. While direct examples of this compound's application in large-scale proteomics studies were not explicitly detailed, the principles of MS for identifying protein-ligand interactions are broadly applicable to understanding this compound's molecular targets. MS is also used for purity assessment and structural identification of this compound and its derivatives thegoodscentscompany.comguidetopharmacology.org.

UV-Vis and Circular Dichroism for Conformational and Interaction Studies

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopies are powerful tools for studying the conformational changes of biomolecules upon interaction with this compound and for investigating the compound's own electronic transitions.

UV-Vis spectroscopy is used to monitor electronic transitions within molecules and can indicate interactions or conformational changes by shifts in absorbance maxima or changes in intensity. For this compound, UV-Vis absorption has been used in conjunction with other techniques to analyze its binding modes with proteins like Human Serum Albumin (HSA), revealing insights into the interaction process.

Circular Dichroism (CD) spectroscopy is particularly useful for studying the secondary structure of proteins and other chiral biomolecules, as it measures the differential absorption of left and right circularly polarized light. CD spectroscopy has been directly applied to investigate the effect of this compound on the secondary structure of proteins. For example, studies have shown that this compound can significantly alter the secondary structure of bacterial FtsZ protein, a key component in bacterial cell division, indicating a direct interaction and potential mechanism of action. Similarly, CD has been used to analyze the impact of this compound on the secondary structure of Human Serum Albumin (HSA), providing valuable information about how this compound binding influences protein conformation. By analyzing changes in the far-UV CD spectrum, researchers can determine the percentages of α-helices, β-sheets, and other structural elements, thus revealing conformational shifts induced by this compound.

The application of these advanced analytical and bioanalytical methodologies is crucial for advancing the understanding of this compound's chemical properties, its behavior in complex biological systems, and its potential mechanisms of action.

Emerging Research Paradigms and Future Directions for Hinokiol Studies

Exploration of Novel Molecular Targets and Signaling Pathways for Hinokiol Action

This compound exerts its diverse biological activities by modulating a wide array of molecular targets and signaling pathways, making it a pleiotropic compound. In cancer research, this compound has been shown to target critical pathways involved in tumor initiation and progression. These include nuclear factor kappa B (NF-κB), signal transducers and activator of transcription 3 (STAT3), epidermal growth factor receptor (EGFR), and mammalian target of rapamycin (B549165) (mTOR) mdpi.comresearchgate.netbenthamdirect.comnih.govfrontiersin.org. Its anticancer mechanisms involve the induction of G0/G1 and G2/M cell cycle arrest, mediated by the regulation of cyclin-dependent kinase (CDK) and cyclin proteins mdpi.com. This compound also inhibits epithelial-mesenchymal transition (EMT) through the downregulation of mesenchymal markers and upregulation of epithelial markers mdpi.com. Furthermore, it suppresses cell migration and invasion by downregulating several matrix-metalloproteinases (MMPs), a process linked to the activation of 5′ AMP-activated protein kinase (AMPK) and KISS1/KISS1R signaling mdpi.com. Anti-angiogenesis activity is also observed, mediated by the downregulation of vascular endothelial growth factor receptor (VEGFR) and vascular endothelial growth factor (VEGF) mdpi.com.

Beyond its well-established targets, emerging research indicates this compound's engagement with novel pathways. In KRAS mutant lung cancer cells, this compound induces G1 arrest and apoptosis, with its pro-apoptotic effects being dependent on the AMPK-mTOR signaling pathway frontiersin.org. A novel mechanism identified in these cells involves the upregulation of Sirtuin 3 (Sirt3), which leads to the destabilization of hypoxia-inducible factor 1-alpha (Hif-1α) frontiersin.org. In glioblastoma cells, this compound has been shown to induce apoptosis by activating retinoid X receptor beta (RXRβ) researchgate.net. Additionally, this compound inhibits Akt-phosphorylation and promotes ERK1/2 phosphorylation thegoodscentscompany.com.

In the context of antimicrobial activity, this compound has been found to disrupt bacterial cell division by interfering with GTPase activity and FtsZ polymerization frontiersin.org. For antifungal effects, studies suggest that this compound may inhibit squalene (B77637) epoxidase, an enzyme critical in the ergosterol (B1671047) pathway, leading to squalene accumulation in fungal cells mdpi.com. A related compound, 4-O-Methylhonokiol, acts as a CB2 receptor ligand, demonstrating inverse and partial agonism via different pathways (cAMP and Ca2+), and potently inhibits osteoclastogenesis wikipedia.org. It also attenuates memory impairment in presenilin 2 mutant mice by reducing oxidative damage and inactivating astrocytes and the ERK pathway, and inhibits the oxygenation of 2-arachidonoylglycerol (B1664049) (2-AG) via COX-2, potentially leading to synergistic effects at CB receptors wikipedia.org.

Development of Advanced Drug Delivery Systems for Pre-clinical Research (e.g., Nanoparticles, Liposomes)

Despite this compound's promising therapeutic potential, its clinical application is significantly hampered by its hydrophobic nature, resulting in poor aqueous solubility, low bioavailability, inherent instability, and rapid metabolism in vivo dovepress.comnih.gov. To circumvent these pharmacokinetic limitations and enhance its therapeutic efficacy, advanced drug delivery systems, particularly those based on nanotechnology, are being extensively explored in preclinical research.

Nanotechnology-based approaches, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), liquid crystal systems, and liposomes, offer promising strategies to improve the formulation properties of this compound nih.gov. Among these, liposomes, which are amphiphilic spherical vesicles composed of phospholipids (B1166683) and cholesterol, have emerged as a highly attractive vehicle dovepress.comjst.go.jp. Liposomes possess the unique ability to encapsulate both hydrophobic drugs like this compound within their lipid bilayer and hydrophilic compounds within their aqueous core jst.go.jpmdpi.com. Their inherent biocompatibility, low toxicity, high loading capacity, and controllable release kinetics make them ideal carriers jst.go.jp.

Preclinical studies have demonstrated the effectiveness of liposomal formulations of this compound. For instance, PEGylated this compound liposomes have shown enhanced solubility, increased plasma drug concentration, and a prolonged half-life, thereby improving its pharmacokinetic profile dovepress.com. Researchers have also developed strategies to enhance encapsulation efficiency and stability by entrapping inclusion complexes, such as this compound bound to hydroxypropyl-beta-cyclodextrin (HP-β-CD), within liposomes nih.gov. These formulations exhibit delayed drug release and extended circulation time nih.gov.

Furthermore, advanced liposomal designs for targeted delivery of this compound have been investigated. Research groups have designed modified liposomes for specific therapeutic applications, such as lactoferrin (Lf)-modified liposomes for co-delivery with daunorubicin (B1662515) in glioma treatment, octreotide (B344500) (OCT)-modified liposomes for co-loading with epirubicin (B1671505) in non-small cell lung cancer (NSCLC), and hyaluronic acid (HA)-modified liposomes for co-delivery with daunorubicin in breast cancer therapy dovepress.com. These targeted liposomal formulations have demonstrated remarkable antitumor effects in various preclinical models, including significant tumor inhibition rates in xenograft mouse models treated with this compound liposomes dovepress.comnih.gov.

Investigation of Synergistic Effects of this compound with Other Research Compounds or Modalities

The investigation of this compound's synergistic effects with other research compounds or modalities represents a critical avenue in preclinical development, aiming to enhance therapeutic outcomes, overcome drug resistance, and potentially reduce the required doses of individual agents. This compound's multi-targeting capabilities make it an ideal candidate for combination therapies.

In cancer research, this compound has demonstrated significant synergistic potential with various chemotherapeutic agents and targeted therapies:

| Combination Partner | Cancer Type/Model | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Paclitaxel | Human cervix cancer cell lines | Enhanced cytotoxicity, 10–60% increase in apoptotic cells | mdpi.com |

| Paclitaxel | Human liver cancer HepG2 cells | Potentiated apoptotic effect (24% enhancement) | mdpi.com |

| Paclitaxel | Multi-drug resistant (MDR) human cancer models | Enhanced efficacy, induction of apoptosis | researchgate.net |

| Doxorubicin | Human liver cancer HepG2 cells | Potentiated apoptotic effect (22% enhancement) | mdpi.com |

| Doxorubicin | Multidrug resistant uterine cancer | Resensitized cancer cells to doxorubicin | naturalmedicinejournal.com |

| Gemcitabine | Pancreatic cancer (in vitro) | Enhanced apoptotic effects | naturalmedicinejournal.com |

| Cisplatin | Colon cancer (in vivo) | Enhanced anticancer action | naturalmedicinejournal.com |

| Cisplatin | Lung and colon cancer (with this compound liposomes) | Enhanced antitumor effects | nih.gov |

| 5-Fluorouracil (5-FU) | Human urothelial cell carcinoma cells (in vitro and in vivo) | Synergistic inhibition of proliferation, tumorigenesis, and apoptosis | iiarjournals.org |

| Imatinib | Human leukemia cells (in vitro) | Synergistic activity | naturalmedicinejournal.com |

| Cabozantinib | Various cancer models (preclinical) | Enhanced efficacy (RTK inhibitor) | accscience.com |